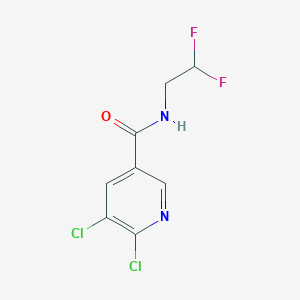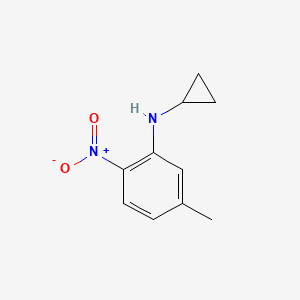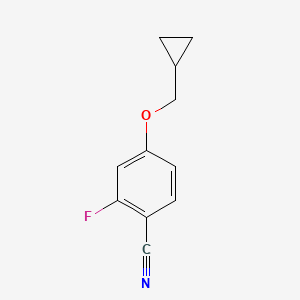
4-Cyclopropylmethoxy-2-fluoro-benzonitrile
Descripción general
Descripción
4-Cyclopropylmethoxy-2-fluoro-benzonitrile is a chemical compound with the molecular formula C11H10FNO and a molecular weight of 191.2 . It is used in various chemical reactions and has several applications in the field of chemistry.
Molecular Structure Analysis
The molecular structure of 4-Cyclopropylmethoxy-2-fluoro-benzonitrile consists of a benzene ring with a nitrile group (-CN), a fluoro group (-F), and a cyclopropylmethoxy group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
4-Cyclopropylmethoxy-2-fluoro-benzonitrile has a predicted boiling point of 299.5±20.0 °C and a predicted density of 1.20±0.1 g/cm3 . Other physical and chemical properties such as solubility, stability, and reactivity can be determined through experimental analysis.Aplicaciones Científicas De Investigación
Fluorescence and Internal Conversion
The introduction of a fluoro-substituent in phenyl rings, such as in 4-(1-azetidinyl)benzonitrile derivatives, impacts fluorescence quantum yields and decay times in alkane solvents. This change is evident in compounds like 2-fluoro-4-(1-azetidinyl)benzonitrile, where the fluorescence originates from a locally excited state. The internal conversion yield is notably higher in these compounds compared to those without fluoro-substituents, indicating a significant impact on the radiationless deactivation of the excited state (Druzhinin et al., 2001).
Liquid Crystal Transition Temperatures
Laterally fluoro-substituted benzonitriles, linked to a cyclohexane ring, have been studied for their liquid-crystal transition temperatures. These compounds display different transition temperatures compared to non-laterally substituted analogues, showing the influence of fluoro-substitution on liquid crystal properties (Kelly & Schad, 1985).
Fluorescence Polarity Probes
Dialkylaminobenzonitriles, including fluoro-substituted variants, have been used as fluorescence polarity probes in aqueous solutions, such as cyclodextrins. These compounds exhibit dual fluorescence, which aids in understanding the photophysical behavior and complexation processes in various environments (Cox, Hauptman, & Turro, 1984).
Influence on Liquid Crystal Behavior
The impact of laterally substituted groups, including fluoro groups, on cyanobiphenyl-based compounds has been examined. These modifications affect the self-assembly in liquid crystal (LC) phases and the fluorescence properties of the compounds, providing insights into the role of lateral groups in LC behavior (M K et al., 2022).
Electrophilic Intermediate Generation
4-(Trifluoromethoxy)benzonitrile's fragmentation into fluorophosgene and benzonitrile under photocatalytic conditions has been explored. This process demonstrates a novel method for generating electrophilic intermediates, which are not based on radical reactivity, expanding the possibilities in synthetic chemistry (Petzold et al., 2018).
High Voltage Lithium Ion Battery Applications
In the realm of energy storage, 4-(Trifluoromethyl)-benzonitrile has been used as an electrolyte additive for high voltage lithium ion batteries, significantly enhancing the cyclic stability and capacity retention of the batteries (Huang et al., 2014).
Propiedades
IUPAC Name |
4-(cyclopropylmethoxy)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOUOBJQLCNVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine](/img/structure/B1432371.png)

![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432375.png)
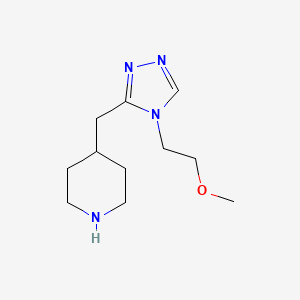
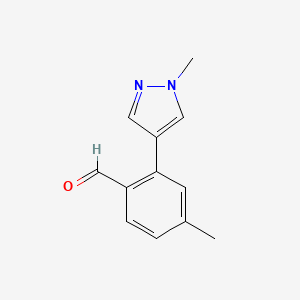
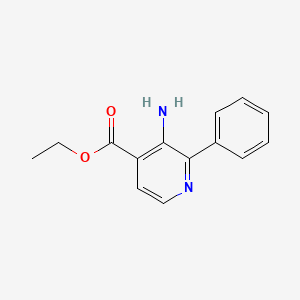
![1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432382.png)
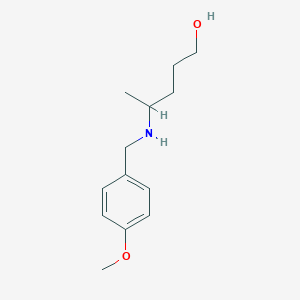
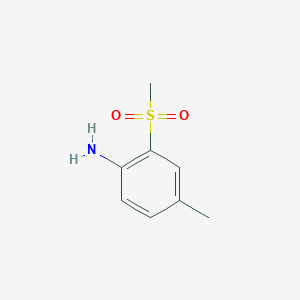

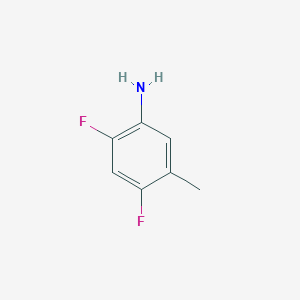
![5-Methyl-7-azaspiro[3.5]nonane](/img/structure/B1432389.png)
